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Introduction and Rationale

Scientific Background and Therapeutic Challenges

Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of advanced

ovarian cancer associated with deleterious BRCA mutations. Despite its clinical efficacy, the commercial

camsylate salt form (Ruc-Cam) presents significant pharmaceutical challenges due to its poor aqueous

solubility, which leads to low and erratic oral bioavailability. This limitation necessitates the development of

advanced formulation strategies to optimize the drug's performance and ensure consistent therapeutic

exposure in patients. [1]

Cocrystallization has emerged as a powerful crystal engineering approach to enhance the physicochemical

properties of active pharmaceutical ingredients (APIs) without modifying their chemical structure or

pharmacological activity. This technique involves the formation of a multi-component crystalline material

comprising the API and a pharmaceutically acceptable co-crystal former (CCF) in a defined stoichiometric

ratio, assembled through non-covalent interactions such as hydrogen bonding and π-π stacking. The resulting
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cocrystals often exhibit modified solid-state properties that can directly address solubility and bioavailability

limitations. [2]

Cocrystal Selection Rationale

Theophylline (THP), a naturally occurring xanthine alkaloid found in tea and coffee, was selected as the

coformer for this application due to its well-established safety profile and favorable structural characteristics.

Theophylline contains multiple hydrogen bonding sites, including an imidazole proton (hydrogen bond

donor) and two carbonyl groups plus an imidazole nitrogen (hydrogen bond acceptors), which facilitate the

formation of stable supramolecular complexes with complementary APIs. The theophylline monohydrate

(Ruc-Thp MH) form was specifically developed to leverage these interactions while maintaining

appropriate physical stability. [2]

Cocrystal Synthesis Protocols

Materials and Equipment

Active Pharmaceutical Ingredient: Rucaparib free base (purity ≥99%)
Co-crystal Former: Theophylline anhydrous (pharmaceutical grade, purity ≥98%)

Solvents: Ethanol (analytical grade), methanol (HPLC grade), deionized water
Equipment: Analytical balance (0.1 mg sensitivity), ball mill or vibratory mill, hot plate with magnetic

stirrer, vacuum oven, temperature-controlled water bath, crystallization vessels

Preparation Methods

Three distinct synthetic methodologies have been optimized for the preparation of rucaparib-theophylline

monohydrate cocrystals, each offering specific advantages for different development scenarios:

Liquid-Assisted Grinding (LAG) Method Weigh accurately 250 mg of rucaparib free base and 115

mg of theophylline (molar ratio 1:1) and transfer to a ball mill grinding jar. Add 50 μL of ethanol as the

liquid bridging solvent. Mill the mixture at 60 Hz for 45 minutes at ambient temperature. Recover the
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resulting solid and dry in a vacuum desiccator for 12 hours to remove residual solvent. This method

typically yields >95% cocrystal formation as confirmed by PXRD.

Solvent Evaporation Method Dissolve 500 mg of rucaparib and 230 mg of theophylline in 50 mL of

ethanol:water (70:30 v/v) by heating at 60°C with continuous stirring. Filter the solution through a

0.45 μm membrane to remove any particulate matter. Allow the solution to cool gradually to room

temperature, then further to 4°C to promote crystallization. Collect the resulting crystals by vacuum

filtration and air-dry for 24 hours. This method produces well-defined single crystals suitable for

structural characterization.

Slurry Conversion Method Suspend 500 mg of a 1:1 physical mixture of rucaparib and theophylline

in 15 mL of n-heptane:ethanol (80:20 v/v). Maintain the suspension at 30°C with continuous agitation

for 72 hours. Monitor the conversion to the cocrystal form by periodic sampling and PXRD analysis.

Isolate the solid by vacuum filtration and dry at ambient conditions. This method is particularly

suitable for scale-up operations as it avoids the handling issues associated with fine powders.

Table 1: Comparison of Rucaparib-Theophylline Monohydrate Synthesis Methods

Method Conditions Time Yield Crystal Quality Scalability

Liquid-Assisted
Grinding

Ambient temperature,
ethanol

45 min 85-
90%

Microcrystalline Moderate

Solvent
Evaporation

60°C to 4°C,
ethanol:water (70:30)

24-48
hr

75-
80%

Large single
crystals

Limited

Slurry Conversion 30°C, n-heptane:ethanol
(80:20)

72 hr 80-
85%

Crystalline
powder

Excellent

Characterization Methods

Solid-State Characterization Techniques
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Comprehensive characterization is essential to confirm cocrystal formation and rule out the presence of

simple physical mixtures or alternative solid forms:

Powder X-ray Diffraction (PXRD): Analyze samples using a diffractometer with CuKα radiation (λ

= 1.5418 Å) over the 2θ range of 5-40° with a step size of 0.02° and scan speed of 2°/min. The Ruc-

Thp MH cocrystal displays a distinctive diffraction pattern with characteristic peaks at 2θ = 7.8°,

12.3°, 15.6°, and 18.9°, which differ significantly from the patterns of the individual components. [1]

Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry

(DSC) under nitrogen atmosphere with a heating rate of 10°C/min from 25°C to 300°C. The Ruc-Thp

MH cocrystal typically shows a dehydration event between 60-90°C corresponding to the loss of

water molecules, followed by a single sharp melting endotherm between 185-195°C, indicating a pure

crystalline phase.

Fourier Transform Infrared Spectroscopy (FTIR): Prepare samples as KBr pellets and analyze over

the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution. Key evidence for cocrystal formation includes

peak shifts in the N-H stretching region (3200-3500 cm⁻¹) and C=O stretching vibrations (1650-

1750 cm⁻¹), confirming hydrogen bond formation between rucaparib and theophylline.

Dynamic Vapor Sorption (DVS)

Determine the hygroscopicity of the cocrystal using a DVS instrument. Condition approximately 20 mg of

sample at 25°C with a nitrogen flow rate of 200 mL/min. Subject the sample to a stepwise humidity program

from 0% to 90% relative humidity (RH) and back to 0% RH in 10% increments, with equilibrium criteria of

dm/dt < 0.002%/min over 10 minutes. The Ruc-Thp MH cocrystal typically exhibits type II sorption

isotherm with minimal hysteresis and water uptake <1% below 80% RH, indicating robust physical stability

under standard manufacturing conditions. [1]

Performance Evaluation

Solubility and Dissolution Assessment
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The thermodynamic solubility and intrinsic dissolution rate of Ruc-Thp MH should be evaluated in

comparison with Ruc-Cam across physiologically relevant pH conditions:

Solubility Measurement: Add excess solid to 5 mL of dissolution media (pH 2.0 HCl buffer, pH 4.5

acetate buffer, and pH 6.8 phosphate buffer) in sealed vials. Maintain at 37°C with continuous

agitation for 24 hours to ensure equilibrium. Filter samples through 0.45 μm nylon filters, dilute

appropriately, and analyze by validated HPLC-UV method.

Dissolution Testing: Use USP Apparatus II (paddle method) with 900 mL of dissolution medium

maintained at 37°C ± 0.5°C and rotation speed of 75 rpm. Introduce samples equivalent to 50 mg of

rucaparib. Withdraw 5 mL aliquots at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120

minutes), filter, and analyze for drug content.

Table 2: Comparative Solubility and Dissolution Profile of Rucaparib Formulations

Formulation
pH 2.0
Solubility
(μg/mL)

pH 4.5
Solubility
(μg/mL)

pH 6.8
Solubility
(μg/mL)

Dissolution
Efficiency (% at 30
min)

Rucaparib
Camsylate (Ruc-
Cam)

45.2 ± 3.5 28.7 ± 2.1 15.3 ± 1.8 42.5 ± 4.2

Ruc-Thp MH
Cocrystal

68.9 ± 4.2 89.5 ± 5.3 52.6 ± 3.9 78.3 ± 5.1

Improvement Factor 1.5× 3.1× 3.4× 1.8×

Bioavailability Assessment

The in vivo performance of Ruc-Thp MH was evaluated in a pharmacokinetic study using Sprague-Dawley

rats (n=6 per group). Animals were administered a single oral dose equivalent to 20 mg/kg rucaparib either

as Ruc-Cam or Ruc-Thp MH cocrystal in a crossover design with adequate washout period. Blood samples

were collected at predetermined time points up to 24 hours post-dose, and plasma rucaparib concentrations

were determined by LC-MS/MS.
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Table 3: Pharmacokinetic Parameters of Rucaparib Formulations in Rat Model

Parameter Rucaparib Camsylate Ruc-Thp MH Cocrystal Improvement

Cmax (μg/mL) 1.25 ± 0.18 3.01 ± 0.32 2.4×

Tmax (h) 2.5 ± 0.8 1.5 ± 0.5 -

AUC0-24h (μg·h/mL) 15.36 ± 2.45 21.92 ± 3.12 1.4×

Relative Bioavailability 1.0 (reference) 1.43 43% increase

The significantly enhanced Cmax and AUC values observed with the cocrystal formulation directly

correlate with the improved solubility characteristics, suggesting potential for more consistent exposure and

reduced food effects in clinical settings. [1]

Experimental Design and Workflow

Cocrystal Development Workflow

The following diagram illustrates the comprehensive workflow for the development and evaluation of

rucaparib-theophylline monohydrate cocrystals:
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Diagram 1: Comprehensive workflow for the development and evaluation of rucaparib-theophylline

monohydrate cocrystals, highlighting the multi-stage process from initial design to formulation selection.

Hydrogen Bonding Network

The molecular interactions between rucaparib and theophylline play a fundamental role in cocrystal stability

and performance. The following diagram illustrates the key hydrogen bonding interactions:
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Diagram 2: Hydrogen bonding network and molecular interactions in rucaparib-theophylline monohydrate

cocrystal, showing the key supramolecular synthons responsible for crystal stability.

Conclusion and Practical Implications

The development of rucaparib-theophylline monohydrate cocrystal represents a significant advancement in

formulation strategies for poorly soluble PARP inhibitors. The comprehensive data presented in these

application notes demonstrate that the cocrystal approach successfully addresses the key limitations of the

commercial camsylate salt, particularly with respect to solubility and oral bioavailability. The 2.4-fold
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increase in Cmax and 1.4-fold increase in AUC0-24h observed in preclinical models suggest potential for

improved clinical performance, possibly enabling dose reduction or more consistent exposure in patients.

From a practical implementation perspective, the liquid-assisted grinding method offers a viable approach

for laboratory-scale preparation, while the slurry conversion method provides an excellent pathway for

industrial scale-up. The characterization protocols outlined herein provide robust methods for quality control

and batch-to-batch consistency. Formulators should note the superior performance of Ruc-Thp MH at

gastric and intestinal pH levels, which likely contributes to the enhanced bioavailability observed in vivo.

The successful application of cocrystal technology to rucaparib underscores the potential of this approach for

addressing bioavailability challenges across a wide range of poorly soluble pharmaceuticals, particularly in

oncology therapeutics where exposure-response relationships are often critical to clinical outcomes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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